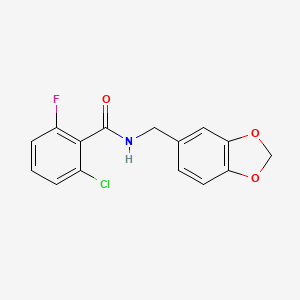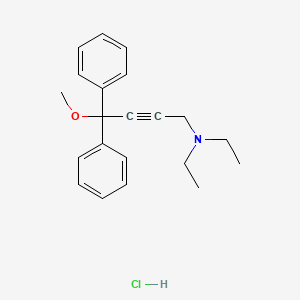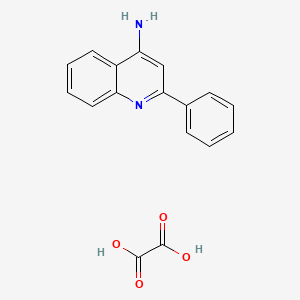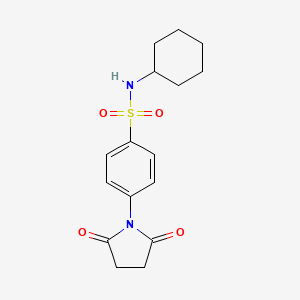
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a benzamide structure
作用機序
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
A related compound, ndt 9513727, has been reported to be orally bioavailable .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole to the Benzamide: The benzodioxole moiety is then linked to the benzamide structure through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound may serve as a tool for studying biological processes and pathways.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-chlorobenzamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-fluorobenzamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide is unique due to the specific combination of the benzodioxole moiety with the 2-chloro-6-fluorobenzamide structure. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIVCGAFGJDUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)
![3-(2,4-Difluorophenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea](/img/structure/B4925039.png)

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B4925057.png)
![Ethyl 2-[(3-bromophenyl)carbamoyl]-3-phenylpropanoate](/img/structure/B4925077.png)
![Ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B4925085.png)

![2-(2,3-Dimethoxyindolo[3,2-b]quinoxalin-6-yl)acetic acid](/img/structure/B4925108.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)
